molecular formula C12H11NOS B034536 2-Acetyl-3-Amino-5-Phenylthiophene CAS No. 105707-24-2

2-Acetyl-3-Amino-5-Phenylthiophene

Cat. No.: B034536
CAS No.: 105707-24-2
M. Wt: 217.29 g/mol
InChI Key: QAHOJPMILKVSAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3-Amino-5-Phenylthiophene typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Gewald reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3-Amino-5-Phenylthiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophenes, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 2-Acetyl-3-Amino-5-Phenylthiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetylthiophene
  • 3-Amino-2-Phenylthiophene
  • 5-Phenylthiophene-2-Carboxylic Acid

Uniqueness

2-Acetyl-3-Amino-5-Phenylthiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(3-amino-5-phenylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-8(14)12-10(13)7-11(15-12)9-5-3-2-4-6-9/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHOJPMILKVSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384564
Record name 2-Acetyl-3-Amino-5-Phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729545
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

105707-24-2
Record name 2-Acetyl-3-Amino-5-Phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 105707-24-2
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